molecular formula C23H23NO2 B11596963 2-[1-(4-benzylpiperidin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione

2-[1-(4-benzylpiperidin-1-yl)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B11596963
M. Wt: 345.4 g/mol
InChI Key: WMBFTHWLGQMQCO-UHFFFAOYSA-N
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Description

2-[1-(4-BENZYLPIPERIDIN-1-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety attached to an indene-dione framework, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-BENZYLPIPERIDIN-1-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves the condensation of 4-benzylpiperidine with an appropriate indene-dione precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the indene-dione precursor, allowing it to react with the benzylpiperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-BENZYLPIPERIDIN-1-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into more saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, amines, or ethers .

Mechanism of Action

The mechanism of action of 2-[1-(4-BENZYLPIPERIDIN-1-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[1-(4-benzylpiperidin-1-yl)ethylidene]indene-1,3-dione

InChI

InChI=1S/C23H23NO2/c1-16(21-22(25)19-9-5-6-10-20(19)23(21)26)24-13-11-18(12-14-24)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3

InChI Key

WMBFTHWLGQMQCO-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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